Cas no 5728-06-3 (3-Methyl-1,2,5-thiadiazole)

3-Methyl-1,2,5-thiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 1,2,5-Thiadiazole, 3-methyl-
- 3-Methyl-1,2,5-thiadiazole
- 5728-06-3
- 3-Methyl-[1,2,5]thiadiazole
- LS-02959
- CS-0331746
- AKOS000321475
- A913302
- SCHEMBL762693
- STK505498
-
- MDL: MFCD12028055
- Inchi: InChI=1S/C3H4N2S/c1-3-2-4-6-5-3/h2H,1H3
- InChI Key: WCUMFMHNYNLLBE-UHFFFAOYSA-N
- SMILES: CC1=NSN=C1
Computed Properties
- Exact Mass: 100.00962
- Monoisotopic Mass: 100.00951931g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 48.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54Ų
- XLogP3: 0.8
Experimental Properties
- Color/Form: NA
- Density: 1.2±0.1 g/cm3
- Boiling Point: 117.8±9.0 °C at 760 mmHg
- PSA: 25.78
3-Methyl-1,2,5-thiadiazole Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
- HazardClass:IRRITANT
3-Methyl-1,2,5-thiadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM522284-1g |
3-Methyl-1,2,5-thiadiazole |
5728-06-3 | 97% | 1g |
$*** | 2023-05-30 | |
TRC | M242105-1000mg |
3-Methyl-1,2,5-thiadiazole |
5728-06-3 | 1g |
$ 700.00 | 2022-06-04 | ||
TRC | M242105-2000mg |
3-Methyl-1,2,5-thiadiazole |
5728-06-3 | 2g |
$ 1115.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 039761-500mg |
3-Methyl-1,2,5-thiadiazole |
5728-06-3 | 500mg |
3072.0CNY | 2021-07-13 | ||
Fluorochem | 043799-1g |
3-Methyl-1,2,5-thiadiazole |
5728-06-3 | 1g |
£307.00 | 2022-03-01 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 039761-500mg |
3-Methyl-1,2,5-thiadiazole |
5728-06-3 | 500mg |
3072CNY | 2021-05-07 | ||
Fluorochem | 043799-5g |
3-Methyl-1,2,5-thiadiazole |
5728-06-3 | 5g |
£1021.00 | 2022-03-01 | ||
Ambeed | A338644-10g |
3-Methyl-1,2,5-thiadiazole |
5728-06-3 | 97% | 10g |
$1388.0 | 2024-04-18 | |
A2B Chem LLC | AG77911-100mg |
3-Methyl-1,2,5-thiadiazole |
5728-06-3 | 95% | 100mg |
$271.00 | 2024-04-19 | |
Fluorochem | 043799-10g |
3-Methyl-1,2,5-thiadiazole |
5728-06-3 | 10g |
£1633.00 | 2022-03-01 |
3-Methyl-1,2,5-thiadiazole Related Literature
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
Additional information on 3-Methyl-1,2,5-thiadiazole
Introduction to 1,2,5-Thiadiazole, 3-methyl- (CAS No. 5728-06-3): Applications and Recent Research Developments
1,2,5-Thiadiazole, 3-methyl-, identified by its Chemical Abstracts Service (CAS) number 5728-06-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and biological activities. This compound belongs to the thiadiazole class, which is characterized by a sulfur atom linked to two adjacent nitrogen atoms within a six-membered ring. The presence of a methyl group at the 3-position introduces additional functional diversity, making it a valuable scaffold for the development of novel bioactive molecules.
The< strong>1,2,5-thiadiazole core is renowned for its broad spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. Its unique electronic and steric properties allow for interactions with various biological targets, making it an attractive building block in medicinal chemistry. The< strong>methyl substitution at the 3-position further modulates the compound's reactivity and bioavailability, enabling fine-tuning of its pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been a surge in research focused on< strong>thiadiazole derivatives as potential therapeutic agents. Studies have demonstrated that modifications in the thiadiazole ring can significantly enhance or alter their biological activities. For instance, derivatives with electron-withdrawing groups at the 4-position have shown enhanced antimicrobial efficacy against resistant strains of bacteria. Similarly, compounds with hydroxyl or amine substituents exhibit potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines.
The< strong>3-methyl-1,2,5-thiadiazole (CAS No. 5728-06-3) has been explored in several preclinical studies for its potential applications in oncology. Research indicates that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating stress signaling pathways. Additionally, its ability to inhibit specific kinases involved in tumor growth has made it a promising candidate for further development into an anticancer therapeutic.
Another area of interest is the< strong>antiviral activity of thiadiazole derivatives. Preliminary studies have shown that certain modifications of the thiadiazole core can effectively inhibit viral replication by interfering with viral polymerase enzymes or blocking viral entry into host cells. The< strong>methyl-substituted derivative has been found to possess particularly promising antiviral properties against RNA viruses, including those responsible for influenza and hepatitis.
The< strong>pharmacokinetic profile of 1,2,5-Thiadiazole, 3-methyl- (CAS No. 5728-06-3) is also an important consideration in drug development. Its solubility, stability, and metabolic pathways must be carefully evaluated to ensure optimal bioavailability and minimal toxicity. Advances in computational chemistry have enabled researchers to predict and optimize these properties before conducting expensive experimental trials.
In conclusion, 1,2,5-Thiadiazole, 3-methyl-, with its CAS number 5728-06-3, represents a significant area of research in medicinal chemistry due to its structural versatility and broad range of biological activities. Its applications span across antimicrobial therapy، anticancer treatment، anti-inflammatory agents، and antiviral drugs، making it a cornerstone in the development of novel pharmaceuticals. Ongoing research continues to uncover new derivatives with enhanced efficacy and improved pharmacokinetic profiles, ensuring that this compound remains at the forefront of therapeutic innovation.
5728-06-3 (3-Methyl-1,2,5-thiadiazole) Related Products
- 1443291-37-9(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine)
- 432006-20-7(2-bromo-4-formylphenyl 4-(acetylamino)benzenesulfonate)
- 1159734-88-9(1-(Pyrimidin-4-yl)cyclopropan-1-amine dihydrochloride)
- 2296825-69-7(4-Methoxypyrrolidine-2-carbaldehyde)
- 1807083-06-2(4-Chloro-5-(difluoromethyl)-2-methoxy-3-nitropyridine)
- 2228128-10-5(methyl 2-amino-2-(1-phenyl-1H-1,2,3-triazol-4-yl)acetate)
- 1539896-88-2(1-(4-chlorothiophen-2-yl)-2,2-difluoroethan-1-ol)
- 2649054-07-7(2-cyclopropyl-4-(1-isocyanatocyclopropyl)-1,3-thiazole)
- 2877664-14-5(4-{1-[(2,5-dimethylphenyl)methyl]azetidine-3-carbonyl}morpholine)
- 886944-29-2(N'-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-N-(3-nitrophenyl)ethanediamide)
